Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid

Description

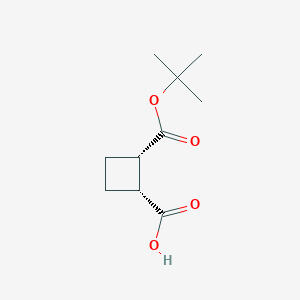

Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid is a chiral cyclobutane derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the C2 position and a carboxylic acid moiety at C1. The cyclobutane ring introduces moderate ring strain compared to smaller carbocycles like cyclopropane, influencing its conformational rigidity and reactivity. This compound is of interest in organic synthesis, particularly in peptidomimetics and chiral building blocks, where its stereochemistry (rel-(1R,2S)) and Boc protection enhance stability during multi-step reactions .

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 |

InChI Key |

JBBMXPFFCFHKDD-RQJHMYQMSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CC[C@H]1C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions

The synthesis of Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid primarily involves cyclization reactions that introduce both the tert-butoxycarbonyl and carboxylic acid functionalities. These reactions typically require specific reaction conditions to ensure high yield and stereoselectivity.

- Temperature control is critical for maintaining stereoselectivity

- Polar aprotic solvents enhance the reactivity of intermediates during cyclization

- Catalysts are often employed to improve yield and control stereochemistry

Enzymatic Desymmetrization

One of the most effective methods for preparing this compound involves enzymatic desymmetrization of meso cyclobutane derivatives, followed by the introduction of the tert-butoxycarbonyl protecting group. This approach is particularly valuable as it allows for the preparation of both enantiomers of the compound, which is crucial for applications where chirality plays a significant role in biological activity or material properties.

The enzymatic approach offers several advantages:

- High enantioselectivity

- Mild reaction conditions

- Environmentally friendly process

- Scalable for larger production

Reaction Parameters and Optimization

Solvent Effects

The choice of solvent significantly impacts the efficiency and stereoselectivity of the synthesis. Research has shown that polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are particularly effective for the cyclization reactions involved in synthesizing this compound. These solvents facilitate the formation of reactive intermediates and stabilize transition states during the cyclization process.

Temperature Control

Temperature plays a crucial role in controlling the stereochemistry of the final product. Lower temperatures typically favor the formation of the desired Rel-(1R,2S) stereoisomer, while higher temperatures may lead to racemization or formation of undesired stereoisomers. Precise temperature control throughout the reaction process is essential for achieving high stereoselectivity.

Catalyst Selection

Various catalysts have been investigated for optimizing the synthesis of this compound. Metal-based catalysts, particularly palladium and rhodium complexes, have shown promising results in controlling the stereochemistry of the cyclization reaction. Additionally, enzyme catalysts have proven effective for the desymmetrization step in the enzymatic approach.

Comparative Analysis of Preparation Methods

The following table compares the key aspects of different preparation methods for this compound:

| Preparation Method | Yield (%) | Stereoselectivity | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Direct Cyclization | 60-75 | Moderate | 8-12 hours | Good | Moderate |

| Enzymatic Desymmetrization | 80-90 | Excellent | 24-48 hours | Moderate | Low |

| Chiral Auxiliary Approach | 70-85 | Good | 16-24 hours | Moderate | Moderate-High |

| Asymmetric Catalysis | 75-85 | Very Good | 12-18 hours | Good | Moderate |

This comparison highlights the trade-offs between different synthetic approaches, with enzymatic desymmetrization offering the highest stereoselectivity but requiring longer reaction times, while direct cyclization provides faster reactions with moderate stereoselectivity.

Purification and Characterization

Purification Techniques

After synthesis, this compound typically requires purification to remove reaction by-products and unreacted starting materials. Common purification methods include:

- Column chromatography using silica gel

- Recrystallization from appropriate solvent systems

- High-performance liquid chromatography (HPLC) for analytical or preparative purposes

Characterization Methods

The purity and structural confirmation of the synthesized compound can be assessed using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

- X-ray crystallography to confirm three-dimensional arrangement and stereochemistry

- High-performance liquid chromatography (HPLC) to assess purity and stability

- Mass spectrometry for molecular weight confirmation

Scale-Up Considerations

When scaling up the synthesis of this compound for larger production, several factors must be considered:

- Heat transfer efficiency becomes more critical in larger reactors

- Mixing parameters need adjustment to maintain reaction homogeneity

- Reaction times may need to be extended to ensure complete conversion

- Purification processes must be adapted for larger quantities

Industrial-scale production typically favors methods with simpler procedures, fewer steps, and more readily available reagents, even if laboratory-scale yields are slightly lower.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the replacement of the tert-butoxycarbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in synthetic chemistry and drug development.

Comparison with Similar Compounds

Cyclopropane Analogs

- cis-2-tert-Butoxycarbonylcyclopropanecarboxylic acid (CAS 202212-68-8):

- Structure : Cyclopropane ring (3-membered) with Boc and carboxylic acid groups in cis configuration.

- Molecular Formula : C₉H₁₄O₄; Molecular Weight: 186.20 .

- Key Differences : Higher ring strain (cyclopropane bond angle: 60°) vs. cyclobutane (≈90°), leading to greater reactivity. The smaller ring size reduces steric hindrance but increases susceptibility to ring-opening reactions.

Fluorinated Derivatives

- rel-(1R,2S)-2-Fluorocyclopropanecarboxylic acid (CAS 130340-04-4):

- Structure : Cyclopropane with fluorine and carboxylic acid substituents.

- Molecular Formula : C₄H₅FO₂; Molecular Weight: 104.08 .

- Key Differences : Fluorine’s electronegativity enhances carboxylic acid acidity (pKa ~1.5–2.5) compared to Boc-protected analogs (pKa ~4–5). The absence of a Boc group simplifies deprotection steps but reduces stability in basic conditions.

Larger Carbocycles

- (1R,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid: Structure: Cyclopentane (5-membered) with amino and carboxylic acid groups. Key Differences: Reduced ring strain and increased conformational flexibility compared to cyclobutane. The amino group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents .

Physicochemical Properties

*Estimated values based on cyclopropane analog and structural adjustments.

Stereochemical Influence

- The rel-(1R,2S) configuration in the target compound creates a defined spatial arrangement critical for interactions in chiral environments (e.g., enzyme active sites). In contrast, cyclopropane analogs with cis configurations (e.g., CAS 202212-68-8) exhibit planar rigidity, which may reduce stereochemical versatility .

Biological Activity

Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the cyclobutane ring and the presence of a tert-butoxycarbonyl (Boc) protecting group. This article delves into the biological activity of this compound, exploring its potential applications, synthesis methods, and relevant case studies.

- Molecular Formula : C10H17NO4

- Molecular Weight : 215.25 g/mol

- IUPAC Name : this compound

The compound's structure includes a cyclobutane ring, which contributes to its rigidity and potential reactivity in biological systems. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing for further functionalization of the molecule.

Synthesis Methods

Several synthetic pathways have been developed for this compound. These methods typically involve:

- Cyclization Reactions : Utilizing cyclization techniques to form the cyclobutane framework.

- Protection Strategies : Applying Boc protection to amine functionalities to enhance stability during synthesis.

- Functional Group Modifications : Post-synthetic modifications to introduce additional functional groups that may enhance biological activity.

Pharmacological Potential

This compound has shown promise in various pharmacological contexts:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines. The unique structural configuration can influence interactions with biological targets involved in cancer progression.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly linked to modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Case Studies

-

Anticancer Studies :

- A study investigated the cytotoxic effects of several cyclobutane derivatives on human cancer cell lines. Results indicated that compounds with similar structural characteristics to this compound displayed significant cell growth inhibition, suggesting a need for further exploration of this compound's derivatives in cancer therapy .

- Neuroprotection Research :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Cyclobutane with Boc group | Chiral center influences reactivity |

| (1S,2S)-2-amino-cyclobutane-1-carboxylic acid | Cyclobutane without Boc | More reactive due to free amino group |

| (1R,2R)-2-tert-butoxycarbonylamino-cyclobutane-1-carboxylic acid | Stereoisomer | Different stereochemistry may affect activity |

| Cis-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | Isomeric form | Potentially different pharmacokinetics |

This table highlights how variations in structure and stereochemistry can lead to different biological activities and pharmacokinetic profiles.

Q & A

Q. What are the recommended methods for synthesizing Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid while preserving stereochemistry?

Synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group. A common approach is reacting the cyclobutane precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This reaction is carried out in dichloromethane at room temperature to minimize racemization . Key steps include:

- Stereochemical control : Use chiral auxiliaries or enantioselective catalysts during cyclobutane ring formation.

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the diastereomerically pure product.

- Validation : Confirm stereochemistry via NMR (nuclear Overhauser effect, NOE) and X-ray crystallography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify protons and carbons adjacent to the Boc group (e.g., δ ~1.4 ppm for tert-butyl protons) and the cyclobutane ring (δ ~2.5–3.5 ppm for ring protons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.

- IR Spectroscopy : Confirm carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Q. What are the standard purity criteria for this compound in research applications?

- Chromatographic Purity : ≥95% by HPLC/GC, using a C18 column and acetonitrile/water gradient .

- Melting Point : Compare observed values with literature data (e.g., cyclobutane analogs typically melt between 80–120°C) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for stereochemical confirmation?

- Case Study : Discrepancies in NOE correlations may arise from conformational flexibility in the cyclobutane ring.

- Solution : Perform variable-temperature NMR to identify dominant conformers.

- Cross-Validation : Use X-ray crystallography for unambiguous stereochemical assignment .

- Data Reconciliation : Compare experimental NMR shifts with computational predictions (DFT calculations at the B3LYP/6-31G* level) .

Q. How does the cyclobutane ring influence reactivity compared to cyclopropane analogs?

- Ring Strain : Cyclobutane’s reduced strain (compared to cyclopropane) lowers reactivity in [2+2] cycloadditions but enhances stability in acidic conditions .

- Steric Effects : The larger ring size may hinder nucleophilic attacks at the carboxylic acid group.

- Experimental Design : Compare reaction rates and yields with cyclopropane analogs (e.g., (1R,2S)-2-Boc-cyclopropane-1-carboxylic acid) under identical conditions .

Q. What strategies optimize Boc-deprotection without degrading the cyclobutane core?

- Acidic Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (0–5°C) to minimize ring-opening side reactions .

- Alternative Methods : Employ catalytic hydrogenolysis (H₂/Pd-C) if acid sensitivity is observed.

- Monitoring : Track deprotection via TLC (Rf shift) and quantify residual Boc groups by ¹H NMR .

Data Contradiction Analysis

Q. How should researchers address conflicting storage recommendations for this compound?

- Evidence : Some sources recommend room temperature storage , while others advise 2–8°C .

- Resolution : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., Boc hydrolysis or cyclobutane ring cleavage).

- Guideline : Store at 4°C under argon if long-term stability is unverified, based on analogous cyclopropane-carboxylic acid stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.